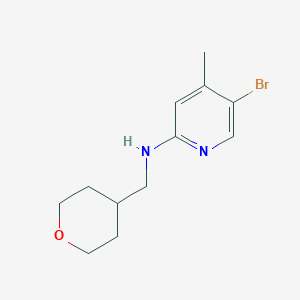
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H19BrN2O
- Molecular Weight: 299.21 g/mol
- CAS Number: 1220029-53-7
The biological activity of this compound primarily revolves around its role as an inhibitor of specific protein kinases involved in cell signaling pathways. One notable target is the activin-like kinase 5 (ALK5), which is part of the TGF-β signaling pathway. Inhibition of ALK5 has been linked to reduced tumor growth and fibrosis in various preclinical models.
Inhibition of ALK5
Recent studies have highlighted the effectiveness of pyridine derivatives, including compounds similar to this compound, in inhibiting ALK5. For instance, a related compound demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation and showed significant antitumor efficacy in a CT26 xenograft model with minimal toxicity at doses of 30 mg/kg .
Antitumor Activity
The compound's structural features suggest it may possess antitumor properties. In vitro studies have indicated that derivatives with similar scaffolds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the bromine atom and the tetrahydropyran moiety appears to enhance its biological activity by improving binding affinity to target proteins.
Case Studies
- Study on ALK5 Inhibition :
- Pharmacokinetic Studies :
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Protein Kinase Inhibition
One of the primary applications of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including cell division, growth, and metabolism. Inhibiting these enzymes can have therapeutic implications for diseases such as cancer.
Case Studies and Research Findings
- Inhibition of Cyclin-dependent Kinases (CDKs) :
- Impact on Cancer Cell Lines :
Pharmacological Activities
Beyond its role in inhibiting protein kinases, this compound exhibits a range of pharmacological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Propriétés
IUPAC Name |
5-bromo-4-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-6-12(15-8-11(9)13)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBPOLWLSMAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















